
4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid
Overview
Description
4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid is a chemical compound that consists of a benzene ring with two amino groups (NH₂) and two methyl groups (CH₃) attached to the nitrogen atoms. The ethanedioate (oxalate) moiety bridges the two amino groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid can be synthesized through the reaction of 1,4-benzenediamine, N,N-dimethyl- with ethanedioic acid (oxalic acid). The reaction typically involves mixing the two reactants in a suitable solvent, such as water or ethanol, and allowing the reaction to proceed at room temperature or under reflux conditions. The product is then isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, N,N-dimethyl-, ethanedioate (2:1) may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet large-scale production demands.
Chemical Reactions Analysis
Types of Reactions
4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Applications in Catalysis
1. Chromium(VI) Reduction
N,N-Dimethyl-1,4-phenylenediamine oxalate has been utilized as a reagent to evaluate the catalytic effects of elemental sulfur nanoparticles on the reduction of chromium(VI) ions. In anaerobic conditions, this compound demonstrated significant efficacy in facilitating the reduction process, indicating its potential use in environmental remediation efforts targeting heavy metal contamination .
Case Study:
A study conducted by Zhang et al. (2005) showed that using elemental sulfur nanoparticles alongside N,N-dimethyl-1,4-phenylenediamine oxalate effectively reduced Cr(VI) to Cr(III), with a molar ratio of reduced Cr to oxidized sulfur being 1:1.5. This highlights the compound's role in catalysis within environmental applications .
Environmental Science Applications
2. Trichloroethene (TCE) Transformation
The compound has also been employed in studies investigating the transformation of trichloroethene (TCE) in contaminated soil and groundwater. When heated, TCE undergoes chemical changes that can be monitored using N,N-dimethyl-1,4-phenylenediamine oxalate as a reductant.
Case Study:
Research by Liu et al. (2009) demonstrated that heating contaminated soil samples from Fort Lewis led to significant transformations of TCE when treated with N,N-dimethyl-1,4-phenylenediamine oxalate, suggesting its utility in soil remediation strategies .
Analytical Chemistry Applications
3. Spectrophotometric Monitoring
In analytical chemistry, N,N-dimethyl-1,4-phenylenediamine oxalate serves as a reagent for monitoring sulfide concentrations during biochemical processes such as sugar fermentation.
Case Study:
A spectrophotometric flow injection method utilizing this compound was developed by Wang et al. (2011) to monitor sulfide levels produced during fermentation by Saccharomyces cerevisiae. The results indicated reliable detection capabilities for sulfide in complex matrices .
Summary of Applications
Mechanism of Action
The mechanism of action of 1,4-benzenediamine, N,N-dimethyl-, ethanedioate (2:1) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The ethanedioate moiety may also play a role in chelation and complexation reactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenediamine, N,N-dimethyl- (without ethanedioate)
- 1,4-Benzenediamine, N,N-diethyl-
- 1,4-Benzenediamine, N,N-dipropyl-
Uniqueness
4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid is unique due to the presence of the ethanedioate moiety, which imparts distinct chemical and physical properties. This moiety enhances the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Biological Activity
4-N,4-N-dimethylbenzene-1,4-diamine; oxalic acid, also known as N,N-dimethyl-1,4-phenylenediamine oxalate, is a compound with significant biological activity due to its unique structure comprising both amine and carboxylic functional groups. This combination allows for diverse chemical behavior and potential applications in pharmaceuticals and materials science.
Chemical Structure and Properties
- Molecular Formula : C12H16N2O8
- Molecular Weight : Approximately 362.42 g/mol
- Appearance : White crystalline solid
- Stability : Stable under normal conditions but may react with strong oxidizing agents.
The compound is formed from the reaction of 1,4-benzenediamine with oxalic acid, resulting in a salt that can exhibit various chemical properties typical of diamines and carboxylic acids.
Pharmacological Properties
Research indicates that derivatives of 1,4-benzenediamine, including 4-N,4-N-dimethylbenzene-1,4-diamine; oxalic acid, exhibit notable pharmacological activities:
- Antimicrobial Activity : Studies have shown that compounds similar to this one can possess antimicrobial properties. For instance, derivatives have been explored for their effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses in biological systems. This includes interactions with inflammatory cells and processes .
Synthesis and Applications
4-N,4-N-dimethylbenzene-1,4-diamine; oxalic acid can be synthesized through various methods, notably electrochemical oxidation techniques. Its applications span across several fields:
- Material Science : The compound is utilized in the creation of luminescent materials due to its strong electron-withdrawing ability and behavior as a fluorophore.
- Agricultural Chemistry : It is also involved in the formulation of herbicides and fungicides, showcasing its versatility in agricultural applications.
Case Studies
-
Electrochemical Synthesis :
- A study demonstrated the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids to yield various sulfonamide derivatives. This highlights the compound's utility as a precursor in synthetic organic chemistry.
- Biological Interaction Studies :
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
N,N-Dimethylbenzene-1,4-diamine | C10H12N2 | Lacks oxalate component |
1-N,N-Dimethylbenzene-1,4-diamine | C10H14N2 | Different substitution pattern |
N,N-Diethylbenzene-1,4-diamine | C12H16N2 | Ethyl instead of methyl groups |
This table illustrates how structural variations influence the biological activity and chemical behavior of related compounds.
Properties
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12N2.C2H2O4/c2*1-10(2)8-5-3-7(9)4-6-8;3-1(4)2(5)6/h2*3-6H,9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUINXKPLPIOEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N.CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99-98-9 (Parent) | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, ethanedioate (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9069637 | |
Record name | Bis((p-aminophenyl)dimethylammonium) oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62778-12-5 | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, ethanedioate (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, ethanedioate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis((p-aminophenyl)dimethylammonium) oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[(p-aminophenyl)dimethylammonium] oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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